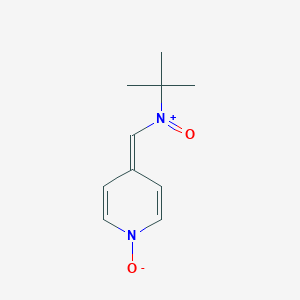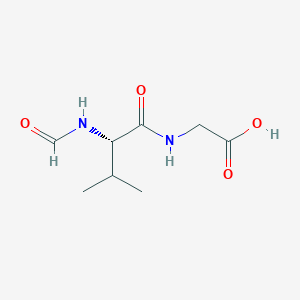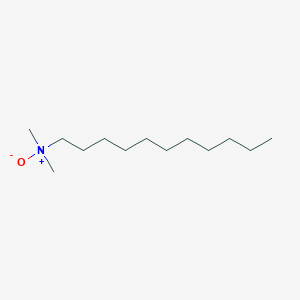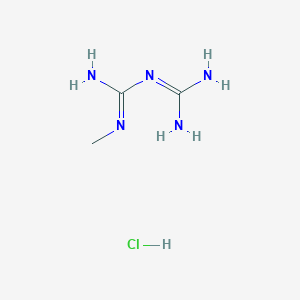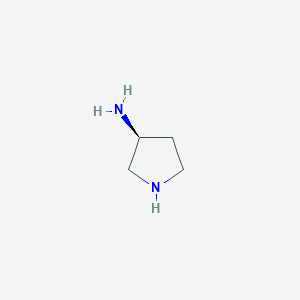
西帕氟林
描述
西帕美林是一种非甾体类抗炎药,作为磷酸二酯酶 4 (PDE-4) 的选择性抑制剂。 它已被研究用于治疗特应性皮炎和刺激性接触性皮炎等疾病 . 西帕美林以其抑制参与炎症反应的细胞因子分泌的能力而闻名 .
科学研究应用
作用机制
西帕美林通过选择性抑制磷酸二酯酶 4 (PDE-4) 来发挥其作用,该酶负责水解环腺苷一磷酸 (cAMP)。 通过抑制 PDE-4,西帕美林会增加细胞内 cAMP 的水平,从而导致细胞因子分泌的抑制和炎症反应的调节 . 这种机制使西帕美林能够有效地减少炎症和免疫反应。
生化分析
Biochemical Properties
Cipamfylline is a PDE4 inhibitor . It has been shown to cause a cellular redistribution of PDE4A4 into accretion foci, through an association with the ubiquitin scaffolding protein p62 . This interaction with PDE4A4 and p62 suggests that Cipamfylline may play a role in modulating cellular signaling pathways and biochemical reactions involving these proteins.
Cellular Effects
The cellular effects of Cipamfylline have been studied in the context of irritant contact dermatitis . In a study comparing the effects of Cipamfylline with a strong corticosteroid and a placebo, Cipamfylline showed a significant reduction in the Total Severity Score . Its effect was less than that of the corticosteroid .
Molecular Mechanism
Cipamfylline’s molecular mechanism of action is primarily through its inhibition of PDE4 . PDE4 is an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in cell signaling pathways . By inhibiting PDE4, Cipamfylline may influence cellular processes such as cell signaling, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
Specific studies on the dosage effects of Cipamfylline in animal models are currently limited. It is generally understood that the effects of PDE4 inhibitors can vary with different dosages .
Metabolic Pathways
As a PDE4 inhibitor, Cipamfylline likely interacts with enzymes involved in the cAMP signaling pathway .
Transport and Distribution
It is known that many drugs are transported and distributed within cells and tissues via specific transport proteins .
Subcellular Localization
Given its role as a PDE4 inhibitor, it is likely that Cipamfylline localizes to areas of the cell where PDE4 is present .
准备方法
合成路线和反应条件
一种常见的合成路线包括在特定条件下使 8-氯茶碱与环丙基甲胺反应,从而生成西帕美林 . 该反应通常需要二甲基亚砜 (DMSO) 等溶剂和碳酸钾等碱。
工业生产方法
西帕美林的工业生产涉及优化合成路线以进行大规模生产。 这包括确保最终产品的产率和纯度高。 该过程可能包括多个纯化步骤,如重结晶和色谱,以达到所需的质量 .
化学反应分析
反应类型
西帕美林会发生各种化学反应,包括:
氧化: 西帕美林可以被氧化形成相应的氧化物。
还原: 还原反应可以将西帕美林转化为其还原形式。
取代: 取代反应可以在氨基或环丙基甲基上发生。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常需要钯碳等催化剂以及乙醇或甲醇等溶剂。
主要生成物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,西帕美林的氧化可以生成氧化物,而还原可以生成还原衍生物 .
相似化合物的比较
西帕美林由于其特定的化学结构和选择性,在 PDE-4 抑制剂中是独一无二的。 类似的化合物包括:
罗氟司特: 另一种用于治疗慢性阻塞性肺病 (COPD) 的 PDE-4 抑制剂。
阿普瑞米司特: 一种用于治疗银屑病关节炎和斑块型银屑病的 PDE-4 抑制剂。
克里斯波罗: 一种用于治疗轻度至中度特应性皮炎的局部 PDE-4 抑制剂.
属性
IUPAC Name |
8-amino-1,3-bis(cyclopropylmethyl)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c14-12-15-9-10(16-12)17(5-7-1-2-7)13(20)18(11(9)19)6-8-3-4-8/h7-8H,1-6H2,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPYMJJKQMWWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C(=O)N(C2=O)CC4CC4)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157437 | |
| Record name | Cipamfylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132210-43-6 | |
| Record name | Cipamfylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132210-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cipamfylline [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132210436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cipamfylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopropylmethyl)-3,9-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIPAMFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFP56R140L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B162771.png)



